

# 1,2,5-Trichloro-3-iodobenzene CAS number and properties

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## Compound of Interest

Compound Name: 1,2,5-Trichloro-3-iodobenzene

Cat. No.: B1591966

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An In-Depth Technical Guide to **1,2,5-Trichloro-3-iodobenzene** for Researchers and Drug Development Professionals

## Introduction

**1,2,5-Trichloro-3-iodobenzene** is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a benzene ring substituted with three chlorine atoms and one iodine atom, offers a unique combination of stability and reactivity. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds, allowing for selective functionalization through various cross-coupling reactions. This targeted reactivity makes it a key intermediate in the synthesis of complex molecules, with potential applications in medicinal chemistry, materials science, and agrochemical development.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of the properties, synthesis, applications, and safety considerations for **1,2,5-Trichloro-3-iodobenzene**, tailored for professionals in research and drug development.

## Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental for its effective use in research and development.

Chemical Structure and Identifiers:

- IUPAC Name: **1,2,5-Trichloro-3-iodobenzene**
- Synonyms: 1-Iodo-2,3,5-trichlorobenzene, 2,3,5-Trichloroiodobenzene[4]
- CAS Number: 216393-66-7[5][6]
- Molecular Formula: C<sub>6</sub>H<sub>2</sub>Cl<sub>3</sub>I[5][6]
- Molecular Weight: 307.34 g/mol [5][6]

Physicochemical Data:

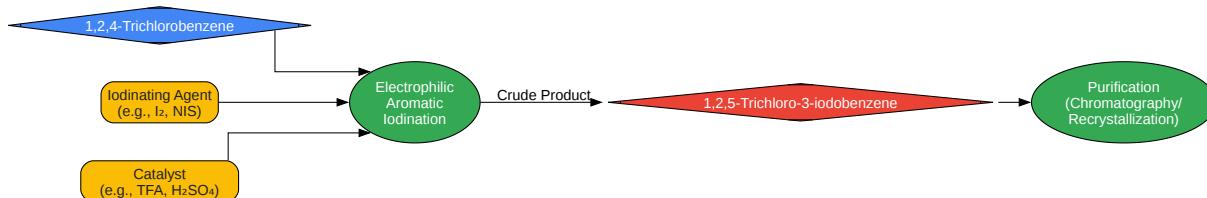
Property	Value	Source
Appearance	White to off-white solid	[4]
Melting Point	52-54°C	[4]
Purity	Typically ≥97%	[5]
Solubility	Expected to be soluble in organic solvents such as THF, DMF, and toluene.	[2]
Storage Temperature	2-8°C, protect from light	[4]
Sensitivity	Light Sensitive	[4]

## Part 2: Synthesis and Reactivity

The synthesis of **1,2,5-Trichloro-3-iodobenzene** typically involves the electrophilic iodination of a corresponding trichlorobenzene precursor. The presence of multiple electron-withdrawing chlorine atoms deactivates the benzene ring, making the iodination reaction challenging and often requiring a potent iodinating agent and catalyst.[7]

Hypothetical Synthetic Pathway:

A plausible route to **1,2,5-Trichloro-3-iodobenzene** involves the direct iodination of 1,2,4-trichlorobenzene. The regioselectivity of this reaction would be a critical factor to consider.

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Caption: Hypothetical workflow for the synthesis of **1,2,5-Trichloro-3-iodobenzene**.

#### Key Reactivity:

The primary utility of **1,2,5-Trichloro-3-iodobenzene** in synthetic chemistry stems from the high reactivity of the carbon-iodine bond. This bond is significantly weaker than the carbon-chlorine bonds, allowing for selective cleavage and functionalization, particularly in transition metal-catalyzed cross-coupling reactions.<sup>[1][2]</sup> This selective reactivity is a cornerstone of its application as a building block for more complex molecular architectures.

## Part 3: Applications in Research and Drug Development

**1,2,5-Trichloro-3-iodobenzene** is a versatile intermediate for the synthesis of a wide range of organic compounds. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.<sup>[1]</sup>

#### Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between an organohalide and an organoboron compound. Using **1,2,5-Trichloro-3-iodobenzene**,

researchers can introduce various aryl or vinyl groups at the 3-position of the trichlorobenzene ring, leading to the synthesis of polychlorinated biaryl compounds.[1]

Representative Suzuki-Miyaura Coupling Protocol:

- In a reaction vessel, combine **1,2,5-Trichloro-3-iodobenzene** (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.03 mmol).
- Add a suitable base, for instance, an aqueous solution of  $\text{K}_2\text{CO}_3$  (2.0 M, 2.0 mmol).
- Introduce a solvent system, commonly a mixture of toluene and water.
- Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

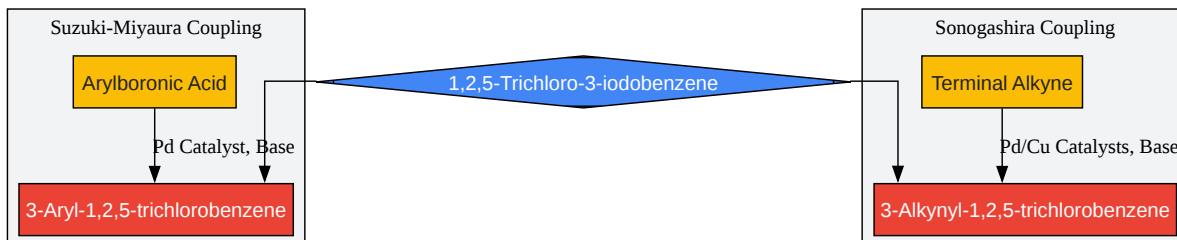
Sonogashira Coupling:

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental for introducing alkynyl moieties onto the trichlorobenzene core, which are valuable functionalities in medicinal chemistry and materials science.[1]

Representative Sonogashira Coupling Protocol:

- To a Schlenk flask under an inert atmosphere, add **1,2,5-Trichloro-3-iodobenzene** (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst like  $\text{PdCl}_2(\text{PPh}_3)_2$  (0.03 mmol), and a copper(I) co-catalyst such as  $\text{CuI}$  (0.05 mmol).
- Add a suitable solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine ( $\text{Et}_3\text{N}$ ).
- Stir the reaction mixture at an appropriate temperature (e.g., 50-70°C) until the starting material is consumed, as monitored by TLC or GC-MS.

- After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.



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Caption: Key cross-coupling reactions of **1,2,5-Trichloro-3-iodobenzene**.

Relevance in Drug Discovery:

Polychlorinated aromatic compounds are prevalent scaffolds in the development of new pharmaceutical agents.<sup>[2]</sup> The ability to selectively functionalize the 1,2,5-trichlorobenzene core allows for the systematic exploration of structure-activity relationships (SAR). The introduction of diverse substituents via cross-coupling reactions can modulate the biological activity, pharmacokinetic properties, and metabolic stability of a lead compound. Furthermore, the use of isotopically labeled analogues, for instance with tritium, is a powerful technique in drug discovery for studying pharmacokinetics, receptor binding, and autoradiography.<sup>[8]</sup> The principles of multicomponent reactions, which aim to synthesize complex molecules in a time- and cost-effective manner, can be applied to derivatives of **1,2,5-Trichloro-3-iodobenzene** to rapidly generate libraries of potential drug candidates.<sup>[9][10]</sup>

## Part 4: Safety and Handling

Proper handling and storage of **1,2,5-Trichloro-3-iodobenzene** are crucial to ensure laboratory safety.

Hazard Identification:

- Hazard Statements:
  - H315: Causes skin irritation.[4]
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.[4]
- Signal Word: Warning[4]

#### Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
- P405: Store locked up.[4]
- P501: Dispose of contents/container to an approved waste disposal plant.[11]

#### Storage and Handling:

- Store in a well-ventilated place. Keep container tightly closed.
- Store at 2-8°C and protect from light.[4]
- Handle in accordance with good industrial hygiene and safety practices.[12]
- Ensure that eyewash stations and safety showers are close to the workstation location.[12]

## Conclusion

**1,2,5-Trichloro-3-iodobenzene** is a valuable and versatile reagent for organic synthesis, particularly for researchers in drug discovery and materials science. Its key feature is the

reactive carbon-iodine bond, which allows for selective functionalization through a variety of cross-coupling reactions. This enables the construction of complex molecular architectures from a readily available starting material. A thorough understanding of its properties, synthetic utility, and safety precautions is essential for its effective and safe application in the laboratory.

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